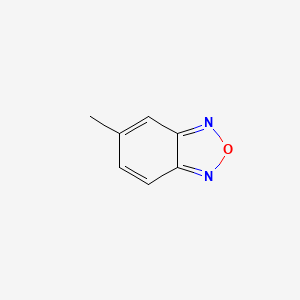

5-Methylbenzofurazan

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-2,1,3-benzoxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c1-5-2-3-6-7(4-5)9-10-8-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRZFDFYIDRCBCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NON=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00334135 | |

| Record name | 5-Methylbenzofurazan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20304-86-3 | |

| Record name | 5-Methylbenzofurazan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Methyl-2,1,3-benzoxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Methylbenzofuran: A Technical Guide for Advanced Research and Development

Abstract

This technical guide provides an in-depth exploration of 5-Methylbenzofuran (CAS No. 18441-43-5), a heterocyclic aromatic compound of significant interest to the pharmaceutical and material science sectors. As a key structural motif, the benzofuran core is present in numerous biologically active natural products and synthetic compounds[1]. The addition of a methyl group at the 5-position modifies its electronic properties and steric profile, offering a nuanced building block for targeted applications. This document details the physicochemical properties, advanced synthesis protocols, spectral characterization, and key applications of 5-Methylbenzofuran, with a particular focus on its emerging role in drug discovery as a scaffold for serotonin receptor modulators. It is intended to serve as a comprehensive resource for researchers, chemists, and drug development professionals, providing both foundational knowledge and field-proven insights to accelerate innovation.

Core Compound Identification and Properties

5-Methylbenzofuran is a derivative of benzofuran, which consists of a furan ring fused to a benzene ring. The methyl substituent at the 5-position is a critical feature influencing its reactivity and biological interactions.

| Property | Value | Source(s) |

| CAS Number | 18441-43-5 | [2] |

| IUPAC Name | 5-methyl-1-benzofuran | [2] |

| Molecular Formula | C₉H₈O | [2] |

| Molecular Weight | 132.16 g/mol | [2] |

| Canonical SMILES | CC1=CC2=C(C=C1)OC=C2 | [2] |

| InChI Key | KCZQNAOFWQGLCN-UHFFFAOYSA-N | [2] |

| Appearance | (Typically) Colorless to pale yellow liquid | General Chemical Knowledge |

| Purity | Typically ≥98% for research grades | General Chemical Knowledge |

Synthesis of 5-Methylbenzofuran: A Mechanistic Perspective

The synthesis of substituted benzofurans is a cornerstone of heterocyclic chemistry. Modern methodologies often favor transition-metal-catalyzed reactions for their efficiency, regioselectivity, and functional group tolerance. Palladium-catalyzed reactions, in particular, have been widely employed for the construction of the benzofuran ring system[3][4].

A robust and common strategy for synthesizing 5-Methylbenzofuran involves the palladium-catalyzed intramolecular cyclization of an appropriate precursor, such as a substituted o-alkynylphenol.

Illustrative Synthesis Workflow: Palladium-Catalyzed Cyclization

This protocol describes a generalized, yet mechanistically sound, approach. The causality behind the choice of reagents is critical for reproducibility and optimization.

Caption: Generalized workflow for the synthesis of 5-Methylbenzofuran.

Detailed Experimental Protocol

-

Step 1: Synthesis of 2-(Prop-2-yn-1-yloxy)-1-methylbenzene (Precursor).

-

To a solution of 4-methylphenol (1.0 eq) in acetone, add potassium carbonate (K₂CO₃, 1.5 eq) as a mild base to deprotonate the phenol.

-

Stir the mixture at room temperature for 30 minutes.

-

Add propargyl bromide (1.1 eq) dropwise. The bromide is an excellent leaving group, facilitating the Williamson ether synthesis.

-

Heat the reaction mixture to reflux and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

After cooling, filter the mixture to remove inorganic salts and concentrate the filtrate under reduced pressure to yield the crude ether precursor.

-

-

Step 2: Palladium-Catalyzed Intramolecular Cyclization.

-

Dissolve the crude precursor in a suitable solvent, such as triethylamine (Et₃N), which also acts as a base.

-

Degas the solution with argon or nitrogen to create an inert atmosphere. This is critical as palladium catalysts can be sensitive to oxygen.

-

Add the catalyst system: dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂, ~2-5 mol%) and copper(I) iodide (CuI, ~1-2 mol%). This combination is a classic Sonogashira coupling catalyst system, adapted here for an intramolecular cyclization.

-

Heat the reaction mixture (e.g., to 80°C) and stir until TLC indicates the formation of the product. The mechanism involves oxidative addition of the alkyne C-H bond to the Pd(0) species (formed in situ), followed by reductive elimination to form the furan ring.

-

Causality: The palladium catalyst orchestrates the C-O bond formation, while the copper co-catalyst facilitates the activation of the terminal alkyne. Triethylamine neutralizes the HBr generated during the catalytic cycle.

-

-

Step 3: Workup and Purification.

-

Cool the reaction mixture and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product into an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum.

-

Purify the crude product by flash column chromatography on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate gradient) to obtain pure 5-Methylbenzofuran.

-

Spectral Characterization and Data Validation

Accurate structural elucidation is paramount. The following data serves as a benchmark for the validation of synthesized 5-Methylbenzofuran. Data is sourced from the Spectral Database for Organic Compounds (SDBS).

Table of Spectroscopic Data

| Analysis Type | Data Interpretation |

| ¹H NMR | Predicted chemical shifts (δ, ppm) in CDCl₃: Aromatic protons will appear in the range of 7.0-7.6 ppm. The furan ring protons will have distinct signals, with the H2 proton typically around 7.5 ppm (doublet) and the H3 proton around 6.6 ppm (doublet). The methyl group (CH₃) protons will appear as a singlet around 2.4 ppm. |

| ¹³C NMR | Predicted chemical shifts (δ, ppm) in CDCl₃: Aromatic and furan carbons will resonate in the 105-155 ppm region. The methyl carbon will appear upfield, typically around 21 ppm[1]. |

| Mass Spectrometry (EI) | Molecular Ion (M⁺): m/z = 132. Key Fragments: A prominent peak at m/z = 131 due to the loss of a hydrogen atom to form a stable benzofuranylmethyl cation. Another significant fragment at m/z = 103 results from the loss of the formyl radical (CHO)[5]. |

| Infrared (IR) | Key Peaks (cm⁻¹): ~3100 (C-H stretch, aromatic/furan), ~2920 (C-H stretch, methyl), ~1600 & ~1480 (C=C stretch, aromatic ring), ~1250 (C-O-C stretch, ether). |

Applications in Drug Discovery and Materials Science

The 5-methylbenzofuran scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can bind to multiple biological targets.

Serotonin Receptor Modulation

Serotonin (5-hydroxytryptamine, 5-HT) receptors are a diverse family of G protein-coupled receptors and ligand-gated ion channels that regulate a vast array of physiological and psychological processes[6]. Modulators of these receptors are crucial for treating conditions like depression, anxiety, and psychosis[6].

-

Mechanism of Action: 5-HT receptors are classified into seven families (5-HT₁ to 5-HT₇). Molecules based on the 5-methylbenzofuran scaffold can be designed to act as selective agonists (activators) or antagonists (blockers) for specific subtypes[6]. For example, antagonists of the 5-HT₂A receptor are often used for their antipsychotic properties, while agonists of the 5-HT₁A receptor can have anxiolytic effects[6].

-

Case Study - Parkinson's Disease: A novel derivative, 2-(5-methyl-1-benzofuran-3-yl)-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl) acetamide (MBPTA), was identified as a potent Rho-associated protein kinase (ROCK) inhibitor. This compound demonstrated significant neuroprotective effects against MPP⁺-induced oxidative stress in SH-SY5Y cells, a common in vitro model for Parkinson's disease, highlighting the therapeutic potential of 5-methylbenzofuran derivatives[2].

Caption: Logical relationship in drug action for 5-Methylbenzofuran derivatives.

Other Biological Activities & Material Science

-

Antimicrobial & Antitumor: The broader benzofuran class exhibits a wide range of biological activities, including antibacterial, antifungal, and antitumor properties[1]. The 5-methyl substitution can be used to fine-tune these activities.

-

Organic Electronics: The conjugated π-system of 5-Methylbenzofuran makes it a candidate for use as a building block in the synthesis of organic semiconductors and fluorescent dyes.

Safety, Handling, and Storage

As a senior scientist, ensuring laboratory safety is non-negotiable. While a specific, comprehensive safety data sheet (SDS) for 5-Methylbenzofuran should always be consulted, the following general precautions for benzofuran derivatives apply.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible substances such as strong oxidizing agents.

-

First Aid:

-

Skin Contact: Immediately flush skin with plenty of water.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.

-

Inhalation: Move to fresh air.

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

-

Conclusion

5-Methylbenzofuran is more than a simple heterocyclic compound; it is a versatile and valuable platform for innovation in both medicine and material science. Its well-defined structure, coupled with accessible and robust synthetic routes, makes it an attractive starting point for creating novel molecules with tailored properties. The demonstrated neuroprotective effects of its derivatives underscore its potential in addressing complex neurological disorders. This guide has provided the core technical knowledge required to leverage 5-Methylbenzofuran in advanced research settings, from its synthesis and characterization to its application in targeted drug discovery.

References

- (Reference details for a general organic chemistry or heterocyclic chemistry textbook can be added here).

- (Reference details for a general labor

- Discovery of a benzofuran derivative (MBPTA) as a novel ROCK inhibitor that protects against MPP⁺-induced oxidative stress and cell death in SH-SY5Y cells. (2019). PubMed.

- (Reference details for a peer-reviewed article on benzofuran synthesis can be added here).

- (Reference details for a peer-reviewed article on benzofuran synthesis can be added here).

- (Reference details for a peer-reviewed article on applications of benzofurans can be added here).

- (Reference details for a spectroscopy textbook or d

- Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles. (2021). National Institutes of Health.

- (Reference details for a peer-reviewed article on palladium c

- (Reference details for a review on benzofuran bioactivity can be added here).

- (Reference details for a safety d

- (Reference details for a peer-reviewed article on benzofuran synthesis can be added here).

- Benzofuran synthesis. Organic Chemistry Portal.

- (Reference details for an NMR spectroscopy d

- Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). PMC.

- The effects of benzofury (5-APB) on the dopamine transporter and 5-HT2-dependent vasoconstriction in the rat. (2014). PubMed.

- mass spectra - fragmentation patterns. Chemguide.

- Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). National Institutes of Health.

- (Reference details for a mass spectrometry d

- (Reference details for an advanced NMR spectroscopy article can be added here).

- Serotonergic Modulation of Neurovascular Transmission: A Focus on Prejunctional 5-HT Receptors/Mechanisms. (2021). PMC.

- (Reference details for an NMR data analysis resource can be added here).

- What are 5-HT receptor modulators and how do they work?. (2024). Patsnap Synapse.

- Modulation of Serotonin Receptors in Neurodevelopmental Disorders: Focus on 5-HT7 Receptor. (2021). MDPI.

- Impact of specific serotonin receptor modulation on restricted repetitive behaviors. (2022). Frontiers.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 5-Methylbenzofuran | C9H8O | CID 33103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Spectral Database for Organic Compounds | re3data.org [re3data.org]

- 4. NP-MRD: 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0218289) [np-mrd.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. whitman.edu [whitman.edu]

5-Methylbenzofuran: A Technical Guide to its Physical Properties for Advanced Research

Introduction

5-Methylbenzofuran is a heterocyclic aromatic organic compound characterized by a fused benzene and furan ring system, with a methyl group substituted at the 5-position. As a key structural motif, the benzofuran core is prevalent in numerous natural products and pharmacologically active molecules, driving significant interest in its derivatives within the fields of medicinal chemistry and materials science. Understanding the fundamental physical and chemical properties of substituted benzofurans like 5-Methylbenzofuran is a critical prerequisite for its effective application in drug design, synthesis, and materials development. This guide provides an in-depth examination of its core physical properties, spectroscopic signature, and handling protocols, offering a foundational resource for researchers and drug development professionals.

Section 1: Core Physicochemical Properties

The intrinsic properties of a molecule dictate its behavior in both biological and chemical systems. For 5-Methylbenzofuran, these parameters are essential for predicting its solubility, designing purification schemes, and interpreting experimental outcomes. The fundamental properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₈O | [1] |

| Molecular Weight | 132.16 g/mol | [1] |

| CAS Number | 18441-43-5 | [1] |

| Appearance | Likely a colorless to pale yellow liquid | Inferred from related compounds[2] |

| Boiling Point | 198 °C (at 760 mmHg) | [3] |

| Density | 1.047 g/mL | [3] |

| Refractive Index (n₂₀/D) | 1.547 | [3] |

| LogP (Octanol/Water) | 2.7 (Computed) | [1] |

Note: A melting point is not specified in the literature, which, combined with its relatively low boiling point, suggests that 5-Methylbenzofuran exists as a liquid at standard temperature and pressure.

The computed LogP value of 2.7 indicates a moderate level of lipophilicity.[1] This property is a crucial determinant of a compound's pharmacokinetic profile, influencing its absorption, distribution, metabolism, and excretion (ADME). In a laboratory setting, this lipophilicity suggests good solubility in common organic solvents and poor solubility in aqueous solutions.

Section 2: Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is the cornerstone of structural verification in organic chemistry. The unique electronic and vibrational states of 5-Methylbenzofuran give rise to a characteristic spectral fingerprint. While publicly available spectra for this specific isomer are limited, a reliable profile can be predicted based on the analysis of the benzofuran scaffold and its known derivatives.[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most definitive information regarding the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum is expected to be highly informative.

-

Aromatic Protons (4H): The protons on the benzene ring (H-4, H-6, H-7) and the furan ring (H-2, H-3) will appear in the aromatic region, typically between δ 6.5 and 7.8 ppm. The specific substitution pattern will lead to a distinct set of multiplicities (singlets, doublets, doublet of doublets) and coupling constants, allowing for unambiguous assignment. The H-2 and H-3 protons on the furan ring have characteristic shifts, while the protons on the substituted benzene ring will show splitting patterns indicative of their relative positions.

-

Methyl Protons (3H): A sharp singlet corresponding to the three equivalent protons of the 5-methyl group is expected in the upfield region, typically around δ 2.3-2.5 ppm.

-

Furan Protons (2H): The protons at the 2 and 3 positions of the furan ring will exhibit characteristic chemical shifts and coupling constants.

-

-

¹³C NMR: The carbon NMR spectrum will reveal all nine unique carbon environments in the molecule.

-

Aromatic Carbons (8C): The eight sp²-hybridized carbons of the fused ring system will resonate in the downfield region (δ 105-160 ppm). The carbon attached to the oxygen atom (C-7a) will be the most deshielded.

-

Methyl Carbon (1C): The sp³-hybridized carbon of the methyl group will appear as a distinct upfield signal, typically between δ 20-25 ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For 5-Methylbenzofuran, key absorption bands would include:

-

C-H Stretching (Aromatic & Alkyl): Peaks just above 3000 cm⁻¹ corresponding to aromatic C-H bonds and just below 3000 cm⁻¹ for the methyl C-H bonds.

-

C=C Stretching (Aromatic): A series of sharp peaks in the 1450-1600 cm⁻¹ region, characteristic of the fused aromatic system.

-

C-O-C Stretching: A strong, characteristic band for the aryl-ether linkage of the furan ring, typically found in the 1050-1250 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues.

-

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a prominent molecular ion peak at m/z = 132, corresponding to the molecular weight of the compound.[1]

-

Fragmentation Pattern: The stable benzofuran ring system suggests the molecular ion will be relatively abundant. Common fragmentation pathways for methyl-substituted aromatic compounds involve the loss of a hydrogen radical to form a stable benzyl-type cation (m/z = 131), followed by further rearrangements.[6] The fragmentation pattern serves as a confirmatory fingerprint for the compound's identity.

Section 3: Safe Handling, Storage, and Disposal

-

Personal Protective Equipment (PPE): Always wear suitable protective clothing, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.

-

Handling: Avoid direct contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Prevent the formation of aerosols.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances and sources of ignition.

-

Disposal: Dispose of the material and its container in accordance with local, regional, and national regulations. Do not allow the product to enter drains or waterways.

Section 4: Experimental Protocols

Trustworthy data is built upon robust and reproducible experimental design. The following protocols outline standard procedures for the purification and analysis of a liquid compound like 5-Methylbenzofuran.

Protocol 1: Purification by Flash Column Chromatography

Causality: This protocol is designed to separate 5-Methylbenzofuran from non-polar impurities or more polar byproducts from a synthesis reaction. The choice of a non-polar solvent system is dictated by the compound's moderate lipophilicity (LogP ≈ 2.7).

-

Slurry Preparation: Prepare a slurry of silica gel in the initial eluent (e.g., 99:1 Hexanes:Ethyl Acetate).

-

Column Packing: Pour the slurry into a glass column and allow the silica to pack under positive pressure, ensuring no air bubbles are trapped.

-

Sample Loading: Dissolve the crude 5-Methylbenzofuran in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.

-

Elution: Begin elution with the non-polar solvent mixture. The flow rate should be maintained to allow for proper separation (typically 2 inches/minute).

-

Fraction Collection: Collect fractions in test tubes and monitor the separation using Thin Layer Chromatography (TLC) with a UV lamp for visualization.

-

Product Isolation: Combine the pure fractions (those containing only the spot corresponding to 5-Methylbenzofuran) and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Protocol 2: Sample Preparation for NMR Spectroscopy

Causality: This protocol ensures a homogenous solution and proper referencing for accurate NMR data acquisition. Deuterated chloroform (CDCl₃) is an excellent solvent choice due to its ability to dissolve non-polar to moderately polar organic compounds and its single deuterium lock signal.

-

Sample Weighing: Accurately weigh 5-10 mg of purified 5-Methylbenzofuran directly into a clean, dry NMR tube.

-

Solvent Addition: Using a Pasteur pipette, add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Homogenization: Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous. A brief vortex may be used if necessary.

-

Analysis: Insert the tube into the NMR spectrometer spinner and acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the synthesis, purification, and structural validation of 5-Methylbenzofuran.

Caption: Workflow for Synthesis and Characterization.

References

- LookChem. Benzofuran, 5-methyl-2-phenyl-. [Link]

- National Center for Biotechnology Information. PubChem Compound Summary for CID 33103, 5-Methylbenzofuran. [Link]

- CORE. Isomerization and fragmentation of methyl benzofuran ions and chromene ions in the gas phase. [Link]

- LookChem. Benzofuran, 5-methyl-2-phenyl- Chemical Properties. [Link]

- SpectraBase. 5-methyl-2-benzofurancarboxylic acid Spectrum. [Link]

- MDPI. (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. [Link]

- PubMed. Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB.... [Link]

- Stenutz. 5-methylbenzofuran. [Link]

- SpectraBase. 5-Methylsulfanylmethyl-benzofuran-2-carboxylic acid 1H NMR Spectrum. [Link]

- National Center for Biotechnology Information. PubChem Compound Summary for CID 932007, 5-Methyl-1-benzofuran-2-carboxylic acid. [Link]

- ResearchGate. Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H).... [Link]

- ATB (Automated Topology Builder). 5-Methyl-2-benzofuran-1,3-dione. [Link]

- Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0032929). [Link]

- Chemistry LibreTexts.

- Read Chemistry.

- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

- NMRDB.org.

- PubChem. 2-Methylbenzofuran. [Link]

Sources

- 1. 5-Methylbenzofuran | C9H8O | CID 33103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. NP-MRD: 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0218289) [np-mrd.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. 5-Methylbenzofuran-4-carboxylic acid | C10H8O3 | CID 84013830 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Molecular Structure of 5-Methylbenzofuran

For Researchers, Scientists, and Drug Development Professionals

Preamble: The Significance of the Benzofuran Scaffold

The benzofuran motif, a heterocyclic compound formed from the fusion of benzene and furan rings, represents a privileged scaffold in the fields of medicinal chemistry and materials science. Its unique electronic properties and rigid, planar structure make it a cornerstone for designing molecules with specific biological activities. Derivatives of benzofuran are found in numerous natural products and synthetic compounds, exhibiting a vast spectrum of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. This guide focuses on a specific, yet important, derivative: 5-Methylbenzofuran. Understanding its precise molecular structure is the foundational first step for any researcher aiming to harness its potential in drug design and synthesis.

Core Molecular Identity of 5-Methylbenzofuran

5-Methylbenzofuran is an aromatic organic compound characterized by a benzofuran core with a methyl group (-CH₃) substituent at the C5 position of the benzene ring. This seemingly simple modification has significant implications for the molecule's electronic distribution, reactivity, and steric profile, distinguishing it from the parent benzofuran molecule.

| Identifier | Value | Source |

| IUPAC Name | 5-methyl-1-benzofuran | PubChem[1] |

| Chemical Formula | C₉H₈O | PubChem[1] |

| Molecular Weight | 132.16 g/mol | PubChem[1] |

| CAS Number | 18441-43-5 | PubChem[1] |

| Canonical SMILES | CC1=CC2=C(C=C1)OC=C2 | PubChem[1] |

The fundamental structure is best visualized with clear atom numbering, which is crucial for interpreting spectroscopic data.

Spectroscopic Elucidation: The Experimental Foundation

The definitive confirmation of a molecular structure rests on empirical evidence derived from spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together, they offer an unambiguous portrait of 5-Methylbenzofuran.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality Behind Chemical Shifts: The position of a signal (chemical shift, δ) in an NMR spectrum is dictated by the electronic environment of the nucleus.

-

Protons on the Furan Ring (H2, H3): These protons are typically found at lower field (higher δ values) compared to those on the benzene ring. This is due to the electron-withdrawing inductive effect of the adjacent oxygen atom, which deshields them.

-

Protons on the Benzene Ring (H4, H6, H7): These protons reside in the typical aromatic region. The methyl group at C5 is weakly electron-donating, causing a slight shielding (upfield shift) of the ortho (H4, H6) and para (H7) protons relative to unsubstituted benzofuran.

-

Methyl Protons (-CH₃): These protons appear furthest upfield as they are attached to an sp³-hybridized carbon and are shielded.

Predicted ¹³C NMR Data: In ¹³C NMR, the chemical shifts are highly sensitive to the local electronic environment and hybridization.

-

Oxygen-Bound Carbons (C2, C7a): Carbons directly attached to the electronegative oxygen atom (C2 and C7a) are significantly deshielded and appear at the lowest field.

-

Quaternary Carbons (C3a, C5, C7a): These carbons, lacking directly attached protons, typically show weaker signals. The methyl-substituted C5 will be shifted slightly downfield compared to a standard aromatic C-H.

-

Methyl Carbon (-CH₃): The sp³-hybridized methyl carbon is highly shielded and has the most upfield chemical shift.[4]

| Predicted ¹³C Chemical Shifts (δ, ppm) | Assignment | Rationale |

| ~155.0 | C7a | Aromatic C-O, deshielded |

| ~145.1 | C2 | Furan C-O, deshielded |

| ~132.0 | C5 | Aromatic C-CH₃, substituted |

| ~128.5 | C3a | Aromatic quaternary carbon |

| ~126.0 | C4 | Aromatic C-H, ortho to -CH₃ |

| ~121.5 | C6 | Aromatic C-H, ortho to -CH₃ |

| ~111.0 | C7 | Aromatic C-H |

| ~106.8 | C3 | Furan C-H |

| ~21.0 | -CH₃ | Aliphatic sp³ carbon, shielded |

Note: The data presented is based on computational predictions and analysis of similar compounds from spectral databases.[1][5] Experimental values may vary slightly based on solvent and instrument conditions.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's stability and fragmentation pathways. For 5-Methylbenzofuran (C₉H₈O), the molecular ion peak [M]⁺ should appear at an m/z (mass-to-charge ratio) of 132.

Expertise in Fragmentation Analysis: The fragmentation pattern is not random; it follows predictable chemical pathways that help confirm the structure. Aromatic systems like benzofuran are relatively stable, leading to a prominent molecular ion peak.[6] Key fragmentation events include:

-

Loss of a Hydrogen Radical ([M-1]⁺): A common fragmentation for methyl-aromatic compounds is the loss of a hydrogen radical from the methyl group to form a stable benzyl-type cation (m/z 131).

-

Loss of a Methyl Radical ([M-15]⁺): Cleavage of the C-C bond can lead to the loss of the methyl group, resulting in a fragment at m/z 117.

-

Loss of Carbon Monoxide ([M-28]⁺): Heterocyclic compounds containing oxygen can lose CO. The molecular ion (m/z 132) can rearrange and expel CO to yield a fragment at m/z 104.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

| Wavenumber (cm⁻¹) | Vibration Type | Significance |

| 3100-3000 | Aromatic C-H stretch | Confirms the presence of the benzene and furan rings. |

| 2950-2850 | Aliphatic C-H stretch | Confirms the presence of the methyl group. |

| ~1600, ~1480 | Aromatic C=C stretch | Characteristic of the benzene ring backbone. |

| ~1250 | Aryl C-O stretch | Indicates the ether linkage within the benzofuran system. |

Note: Data is based on characteristic absorption regions for functional groups found in similar molecules.[7]

Synthesis and Reactivity: A Structural Context

Understanding how 5-Methylbenzofuran is synthesized provides a practical context for its structure. While numerous methods exist, many rely on building the furan ring onto a pre-functionalized phenol.[8][9] A classic approach is a variation of the Perkin rearrangement.[10][11]

Exemplary Synthesis Workflow

A common strategy involves the reaction of a substituted phenol (like p-cresol) with an α-halo ketone, followed by cyclization.

Sources

- 1. 5-Methylbenzofuran | C9H8O | CID 33103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The nuclear magnetic resonance spectra of fluoroaromatics. Part V. The 13C spectra of some fluorobenzenes and fluorobenzofurans - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. ecommons.udayton.edu [ecommons.udayton.edu]

- 8. jocpr.com [jocpr.com]

- 9. oldsciparks.lbp.world [oldsciparks.lbp.world]

- 10. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Perkin rearrangement - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Synthesis of 5-Methylbenzofuran

An In-depth Technical Guide to 5-Methylbenzofuran

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-methylbenzofuran (IUPAC name: 5-methyl-1-benzofuran), a key heterocyclic scaffold of significant interest in medicinal chemistry, materials science, and organic synthesis. This document delves into the core aspects of its identity, synthesis, characterization, applications, and safety considerations. Through a detailed exploration of its chemical properties and reactivity, this guide aims to equip researchers and drug development professionals with the critical knowledge required to effectively utilize this versatile building block in their scientific endeavors. We will explore established synthetic protocols, providing a causal understanding behind experimental choices, and present a thorough analysis of its spectroscopic signature for unambiguous identification. Furthermore, this guide will highlight its emerging applications, supported by relevant data and authoritative sources, to provide a forward-looking perspective on the potential of this compound.

Introduction and Core Identity

5-Methylbenzofuran is a bicyclic aromatic ether consisting of a benzene ring fused to a furan ring, with a methyl group substituted at the 5-position.[1] This seemingly simple modification to the benzofuran core imparts unique electronic and steric properties, influencing its reactivity and biological activity. As a privileged scaffold, the benzofuran nucleus is found in a wide array of natural products and synthetic compounds with diverse pharmacological activities, including anticancer, antiviral, and antimicrobial properties.[2] The addition of a methyl group at the 5-position can modulate these activities and provide a handle for further functionalization, making 5-methylbenzofuran a valuable starting material in drug discovery programs.[3]

Chemical Structure and Properties

The fundamental characteristics of 5-methylbenzofuran are summarized in the table below, providing a quick reference for its physical and chemical identity.

| Property | Value | Source(s) |

| IUPAC Name | 5-methyl-1-benzofuran | [1] |

| Synonyms | 5-Methylbenzo[b]furan | |

| CAS Number | 18441-43-5 | [1] |

| Molecular Formula | C₉H₈O | [1] |

| Molecular Weight | 132.16 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 197-198 °C |

Synthesis of 5-Methylbenzofuran: Strategies and Methodologies

The synthesis of the benzofuran ring system is a well-established area of organic chemistry, with numerous methods developed to construct this important heterocycle.[4][5] The choice of synthetic route to 5-methylbenzofuran often depends on the availability of starting materials, desired scale, and tolerance to specific reaction conditions. This section will outline some of the most relevant and reliable synthetic strategies.

Perkin Rearrangement

The Perkin rearrangement is a classic method for the synthesis of benzofurans from coumarin precursors.[2] While not a direct synthesis of 5-methylbenzofuran from simple starting materials, it is a powerful transformation for related structures. The reaction involves the rearrangement of a 3-halocoumarin in the presence of a base to yield a benzofuran-2-carboxylic acid, which can then be decarboxylated.

Wittig Reaction Approach

The intramolecular Wittig reaction provides a convergent and versatile route to the benzofuran core.[6] This strategy typically involves the synthesis of a phosphonium salt derived from a salicylaldehyde derivative, which then undergoes an intramolecular cyclization. For the synthesis of 5-methylbenzofuran, 4-methylsalicylaldehyde would be a suitable starting material.

Caption: General workflow for the synthesis of 5-Methylbenzofuran via an intramolecular Wittig reaction.

Palladium-Catalyzed Cyclization

Modern synthetic methods often employ transition metal catalysis for efficient and selective bond formation. Palladium-catalyzed intramolecular cyclization of an appropriately substituted phenol is a powerful strategy for constructing the benzofuran ring. For instance, the reaction of a 4-methyl-2-alkynylphenol in the presence of a palladium catalyst can lead to the formation of 5-methylbenzofuran.

Caption: Palladium-catalyzed synthesis of 5-Methylbenzofuran.

Spectroscopic Characterization

Unambiguous identification of 5-methylbenzofuran is critical for its use in research and development. A combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), provides a detailed fingerprint of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum of 5-methylbenzofuran is expected to show distinct signals for the aromatic, vinylic, and methyl protons. The chemical shifts and coupling constants are influenced by the electron-donating nature of the oxygen atom and the methyl group.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number of unique carbon environments in the molecule. The chemical shifts of the carbon atoms in the benzofuran ring are characteristic and can be used for structural confirmation.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. Under electron ionization (EI), 5-methylbenzofuran is expected to show a prominent molecular ion peak (M⁺) at m/z 132. The fragmentation pattern will likely involve the loss of a hydrogen radical to form a stable benzopyrylium-type cation, followed by the loss of carbon monoxide.[8][9] The presence of the methyl group may also lead to the formation of a tropylium-like ion through rearrangement.

Caption: A plausible mass spectrometry fragmentation pathway for 5-Methylbenzofuran.

Applications in Research and Development

The unique structural features of 5-methylbenzofuran make it a valuable building block in various fields, particularly in drug discovery and materials science.

Medicinal Chemistry and Drug Discovery

The benzofuran scaffold is a common motif in many biologically active compounds.[10] Derivatives of 5-methylbenzofuran have been investigated for their potential as therapeutic agents. For instance, certain benzofuran derivatives have shown affinity for serotonin receptors, suggesting their potential in the development of treatments for central nervous system disorders.[11][12] The methyl group at the 5-position can be a site for further chemical modification to optimize pharmacological properties.

Materials Science and Organic Electronics

Benzofuran-containing oligomers and polymers have been explored for their applications in organic electronics, such as in organic light-emitting diodes (OLEDs).[13] The fused aromatic system of benzofuran provides good charge transport properties, and modifications to the core structure, such as the introduction of a methyl group, can be used to tune the electronic and photophysical properties of the material. While specific data for 5-methylbenzofuran in OLEDs is limited, the broader class of benzofuran derivatives shows promise in this area.[14]

Safety, Handling, and Toxicology

As with any chemical substance, proper handling and awareness of potential hazards are essential when working with 5-methylbenzofuran.

Hazard Identification and Personal Protective Equipment (PPE)

Safety data for 5-methylbenzofuran and its derivatives indicate that it may cause skin, eye, and respiratory irritation.[12][15] It is recommended to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment, including safety goggles, gloves, and a lab coat.[16]

Storage and Stability

5-Methylbenzofuran should be stored in a tightly sealed container in a cool, dry place away from sources of ignition.[15]

Toxicological Profile

Detailed toxicological data for 5-methylbenzofuran is not extensively available. However, studies on related benzofuran derivatives, such as N-methyl-5-(2-aminopropyl)benzofuran (5-MAPB), have shown potential for acute toxicity.[17] It is crucial to treat 5-methylbenzofuran with caution and to avoid inhalation, ingestion, and skin contact.

Conclusion

5-Methylbenzofuran is a versatile heterocyclic compound with a growing presence in the fields of medicinal chemistry and materials science. Its straightforward synthesis, coupled with the potential for diverse functionalization, makes it an attractive building block for the development of novel molecules with tailored properties. While further research is needed to fully elucidate its toxicological profile and to explore its full range of applications, the existing body of knowledge highlights the significant potential of 5-methylbenzofuran. This guide has provided a foundational understanding of its synthesis, characterization, and applications, intended to serve as a valuable resource for scientists and researchers working with this important chemical entity.

References

- Zhang, D., et al. (2013). Facile Synthesis of Benzofurans via Copper-Catalyzed Aerobic Oxidative Cyclization of Phenols and Alkynes - Supporting Information.

- AK Scientific, Inc. (n.d.).

- Kushwaha, D. S., et al. (2014). Synthesis of 5-(3-methyl benzofuran-2-yl)-2-thiol-1,3,4 oxadiazole and its photochemical study. International Journal of Chemical and Physical Sciences, 3(2).

- PrepChem.com. (n.d.). Synthesis of 5-methylbenzofuran.

- PubChem. (n.d.). 5-Methylbenzofuran. National Center for Biotechnology Information.

- Unciti-Broceta, A., et al. (2010). Novel Benzofuran Derivatives With Dual 5-HT1A Receptor and Serotonin Transporter Affinity. Bioorganic & Medicinal Chemistry Letters, 20(3), 1154-1157.

- Hofer, K. E., et al. (2016). Acute Toxicity Associated With the Recreational Use of the Novel Psychoactive Benzofuran N-methyl-5-(2 aminopropyl)benzofuran. Annals of Emergency Medicine, 67(5), 625-628.e2.

- MDPI. (n.d.). (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide.

- PubChem. (n.d.). 5-Methyl-1-benzofuran-2-carboxylic acid. National Center for Biotechnology Information.

- CymitQuimica. (2024). (2-Methyl-1-benzofuran-5-yl)

- ResearchGate. (2025). Acute Toxicity Associated With the Recreational Use of the Novel Psychoactive Benzofuran N-methyl-5-(2 aminopropyl)benzofuran.

- Sigma-Aldrich. (2025).

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of Benzofuran Derivatives in Modern Pharmaceutical Development.

- Beaudry, C. M. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry, 86(9), 6931-6936.

- Organic Chemistry Portal. (n.d.). Benzofuran synthesis.

- A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. (n.d.).

- SpectraBase. (n.d.). 4-(5-methyl-1-benzofuran-2-yl)-2-phenyl-2H-chromene.

- Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220.

- PubChem. (n.d.). 5-Methylbenzofuran. National Center for Biotechnology Information.

- Kushwaha, D. S., et al. (2014). SYNTHESIS OF 5-(3-METHYL BENZOFURAN-2-YL)-2-THIOL-1,3,4 OXADIAZOLE AND ITS PHOTOCHEMICAL STUDY. International Journal of Chemical and Physical Sciences, 3(2).

- CORE. (n.d.). Isomerization and fragmentation of methyl benzofuran ions and chromene ions in the gas phase.

- ResearchGate. (n.d.).

- DEA.gov. (n.d.). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE)

- bepls. (2023).

- NIST. (n.d.). Benzofuran.

- Journal of Materials Chemistry C. (n.d.). Oligofuran-containing molecules for organic electronics.

- Flynn, B. L., et al. (2011). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. ACS Medicinal Chemistry Letters, 2(5), 384-388.

- ACS Omega. (2024).

- Organic Chemistry D

- SciSpace. (n.d.).

- Lin, Z., et al. (2022).

- MDPI. (2022).

- Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.

- American Chemical Society. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.

- Chemistry LibreTexts. (2025). 14.5: Chemical Shifts in ¹H NMR Spectroscopy.

- Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Synthesis of the yeast antioxidant benzofuran and analogues.

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

- ACS Omega. (n.d.). Novel Benzofuran-3-yl-methyl and Aliphatic Azacyclics: Design, Synthesis, and In Vitro and In Silico anti-Alzheimer Disease Activity Studies.

- Organic Chemistry D

- MDPI. (n.d.).

- ChemicalBook. (n.d.). Benzofuran(271-89-6) 13C NMR spectrum.

- SpectraBase. (n.d.). 5-Methylsulfanylmethyl-benzofuran-2-carboxylic acid.

- SpectraBase. (n.d.). Benzofuran - Optional[13C NMR] - Chemical Shifts.

Sources

- 1. fao.org [fao.org]

- 2. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. oldsciparks.lbp.world [oldsciparks.lbp.world]

- 5. jocpr.com [jocpr.com]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. mdpi.com [mdpi.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. 5-Methyl-1-benzofuran-2-carboxylic acid | C10H8O3 | CID 932007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Benzofuran(271-89-6) 1H NMR spectrum [chemicalbook.com]

- 14. 5-Methyl-2-benzofuran-1,3-dione | C9H6O3 | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 15. aksci.com [aksci.com]

- 16. static.cymitquimica.com [static.cymitquimica.com]

- 17. Acute Toxicity Associated With the Recreational Use of the Novel Psychoactive Benzofuran N-methyl-5-(2 aminopropyl)benzofuran [zora.uzh.ch]

The Benzofuran Core: A Technical Guide to its Discovery, History, and Synthetic Evolution

Introduction: The Ubiquitous Scaffold

Benzofuran, a seemingly simple bicyclic aromatic heterocycle, represents a cornerstone in the architecture of a vast and diverse array of biologically active molecules.[1] Its rigid, planar structure, coupled with the electronic properties endowed by the fused benzene and furan rings, renders it a privileged scaffold in medicinal chemistry.[2][3] From naturally occurring photochemotherapeutics to synthetically derived kinase inhibitors, the benzofuran nucleus is a testament to nature's ingenuity and the enduring power of synthetic chemistry.[4][5] This in-depth technical guide provides a comprehensive journey through the discovery and history of benzofuran compounds, charting a course from their initial isolation to the sophisticated synthetic strategies that have enabled their widespread application in drug development and beyond. For the researcher, scientist, and drug development professional, this guide aims to be an authoritative resource, elucidating the causality behind experimental choices and providing a robust foundation for future innovation.

Chapter 1: The Dawn of Benzofuran - From Industrial Byproduct to Chemical Curiosity

The story of benzofuran begins not in the pristine environment of a natural product chemist's laboratory, but in the heart of the industrial revolution. In the 19th century, the burgeoning coal industry produced vast quantities of coal tar, a complex and often overlooked byproduct of coke production.[6] It was within this complex mixture that benzofuran, then known as coumarone, was first identified.[1][7]

Isolation from Coal Tar: An Industrial Genesis

The fractional distillation of coal tar in the late 1800s allowed for the separation of its various components based on their boiling points.[7] The fraction boiling between 167-184°C was found to contain a mixture of coumarone (benzofuran) and indene.[7] This discovery was not initially driven by a quest for novel chemical entities, but rather by the desire to utilize this industrial byproduct. The polymerization of this fraction led to the production of coumarone-indene resins, thermoplastic polymers valued for their corrosion resistance, water repellency, and adhesive properties.[1][8][9][10][11] These resins found widespread use in the manufacturing of paints, varnishes, and floor tiles, marking the first commercial application of benzofuran-containing materials.[7][8]

The First Synthesis: Perkin's Landmark Achievement

While the industrial world was harnessing the polymeric properties of coumarone, the academic world was beginning to unravel its molecular structure. In a landmark paper published in 1870, Sir William Henry Perkin reported the first synthesis of a benzofuran derivative.[12][13][14] His work, which predated the formal elucidation of the structure of coumarone from coal tar, was a pivotal moment in heterocyclic chemistry.

Perkin's approach involved the treatment of coumarin with bromine, followed by reaction with alcoholic potash.[12] This led to the formation of coumarilic acid (benzofuran-2-carboxylic acid), which upon heating, decarboxylated to yield benzofuran. This elegant synthesis not only provided unequivocal proof of the benzofuran ring system's structure but also laid the groundwork for future synthetic endeavors.

Chapter 2: The Evolution of Synthesis - A Century of Innovation

The initial synthesis by Perkin opened the floodgates for the development of a plethora of methods to construct the benzofuran core. The following sections detail some of the most significant historical and modern synthetic strategies, highlighting the ingenuity and adaptability of organic chemists in accessing this important scaffold.

The Perkin Rearrangement: A Classic Transformation

The Perkin rearrangement, a direct descendant of Perkin's original work, is a robust method for the synthesis of benzofuran-2-carboxylic acids from 3-halocoumarins.[2][15][16][17] The reaction proceeds via a base-catalyzed ring fission of the coumarin, followed by an intramolecular nucleophilic attack of the resulting phenoxide on the vinyl halide, leading to the formation of the benzofuran ring.[15][16][17]

This modern adaptation of the classic Perkin rearrangement utilizes microwave irradiation to significantly reduce reaction times and improve yields.[15]

Materials:

-

3-Bromocoumarin (1 mmol)

-

Sodium hydroxide (2 mmol)

-

Ethanol (5 mL)

Procedure:

-

Combine the 3-bromocoumarin and sodium hydroxide in a microwave-safe reaction vessel.

-

Add ethanol and seal the vessel.

-

Irradiate the mixture in a microwave reactor at 300W for 5 minutes at 79°C.[15]

-

After cooling, acidify the reaction mixture with dilute hydrochloric acid.

-

Collect the precipitated benzofuran-2-carboxylic acid by filtration and wash with cold water.

-

Recrystallize the product from a suitable solvent (e.g., ethanol/water) to afford the pure product.

The mechanism of the Perkin rearrangement is a classic example of a ring contraction reaction.

Caption: Mechanism of the Perkin Rearrangement.

Named Reactions in Benzofuran Synthesis: A Historical Perspective

Beyond the Perkin rearrangement, several other named reactions have made significant contributions to the synthetic chemist's toolbox for constructing benzofurans.

-

Rap-Stoermer Reaction: This reaction involves the condensation of a salicylaldehyde with an α-haloketone in the presence of a base to yield a 2-acylbenzofuran.[5][18][19][20] The reaction proceeds through a Dieckmann-type aldol condensation.[5][18][19]

-

Friedländer Synthesis: While primarily known for quinoline synthesis, a variation of the Friedländer synthesis can be employed to prepare benzofurans from o-hydroxyaryl ketones and α-halo carbonyl compounds.

-

Hantzsch Dihydropyridine Synthesis: Although not a direct method for benzofuran synthesis, the principles of the Hantzsch synthesis, involving the condensation of an aldehyde, a β-ketoester, and ammonia or an amine, have been adapted in multi-component reactions that can lead to highly substituted benzofuran derivatives.

-

Reppe Synthesis: Walter Reppe's work with acetylene chemistry in the mid-20th century provided new avenues for heterocycle synthesis. While not a specific named reaction for benzofurans, his development of metal-catalyzed reactions involving alkynes laid the groundwork for modern transition-metal-catalyzed benzofuran syntheses.

The Modern Era: Transition-Metal Catalysis

The advent of transition-metal catalysis has revolutionized the synthesis of benzofurans, offering milder reaction conditions, greater functional group tolerance, and access to a wider range of derivatives.[5][13]

-

Palladium and Copper Catalysis: Sonogashira coupling reactions between terminal alkynes and o-iodophenols, co-catalyzed by palladium and copper complexes, followed by intramolecular cyclization, are a powerful and widely used method for constructing 2-substituted benzofurans.[5][13][14]

-

Ruthenium Catalysis: Ruthenium-catalyzed C-H activation and annulation reactions have emerged as an elegant and atom-economical approach to benzofuran synthesis.[13][14][19]

Chapter 3: Nature's Benzofurans - A Cornucopia of Bioactivity

Benzofuran and its derivatives are not merely creations of the synthetic chemist; they are also found in a wide variety of natural sources, particularly in higher plants of the Asteraceae, Rutaceae, and Moraceae families.[1][21][22][23] These naturally occurring compounds exhibit a remarkable array of biological activities, a testament to their evolutionary refinement as defense compounds and signaling molecules.[4][21]

Psoralens: Harnessing the Power of Light

Psoralens are a class of naturally occurring furocoumarins that have been used in medicine for millennia.[5][8][24][25][26][27] The ancient Egyptians and Indians independently discovered the therapeutic properties of plants containing these photosensitizing compounds for the treatment of vitiligo.[8][24] Patients would ingest plant extracts and expose their skin to sunlight, a practice that we now understand as a rudimentary form of PUVA (Psoralen + UVA) therapy.[8][24]

Psoralen is biosynthesized in plants from the amino acid phenylalanine via the shikimate pathway. A key step in the formation of the furan ring is the oxidative cyclization of (+)-marmesin, a reaction catalyzed by the cytochrome P450 enzyme, psoralen synthase.[17]

Caption: Simplified biosynthetic pathway of Psoralen.

Chapter 4: Benzofurans in Drug Discovery - From Serendipity to Design

The rich biological activity of both natural and synthetic benzofurans has made them a fertile ground for drug discovery.[1] The following sections highlight the discovery and development of three landmark drugs that feature the benzofuran core.

Amiodarone: A serendipitous discovery

Amiodarone, a potent antiarrhythmic drug, was first synthesized in 1961.[28][29][30] Its discovery was not the result of a targeted drug design program, but rather a serendipitous finding during the screening of khellin analogs for antianginal activity.[9][29] Khellin, a natural product with a related furochromone structure, was known to have coronary vasodilating properties.[9] Amiodarone emerged from this program as a compound with potent antiarrhythmic effects, and it was eventually approved for this indication in the 1980s.[9][28]

The synthesis of amiodarone typically involves the construction of the 2-butyl-3-benzoylbenzofuran core, followed by iodination and etherification.[14][16][28][31][32][33]

Caption: A representative synthetic route to Amiodarone.

Vemurafenib: A Triumph of Structure-Based Drug Design

Vemurafenib is a potent inhibitor of the BRAF V600E mutated kinase, a key driver in many cases of metastatic melanoma.[31][34][35] Its discovery is a prime example of modern, structure-based drug design.[31] Researchers at Plexxikon (now part of Daiichi Sankyo) utilized a fragment-based screening approach, coupled with X-ray crystallography, to design a molecule that would selectively bind to the active site of the mutated BRAF enzyme.[32] Vemurafenib was first synthesized in 2005 and received FDA approval in 2011, marking a significant advancement in personalized medicine for melanoma patients.[18][31][35]

The synthesis of vemurafenib is a multi-step process. A key transformation involves a Suzuki coupling to construct the aryl-azaindole core.[23][35]

Materials:

-

5-Bromo-1H-pyrrolo[2,3-b]pyridine (1 mmol)

-

(4-chlorophenyl)boronic acid (1.2 mmol)

-

Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol)

-

Potassium carbonate (2 mmol)

-

Dioxane/water (4:1, 5 mL)

Procedure:

-

To a reaction vessel, add the 5-bromo-1H-pyrrolo[2,3-b]pyridine, (4-chlorophenyl)boronic acid, Pd(dppf)Cl₂·CH₂Cl₂, and potassium carbonate.

-

Degas the mixture by bubbling with argon for 15 minutes.

-

Add the dioxane/water solvent mixture and heat the reaction to 80°C for 16 hours.[23][35]

-

After cooling, dilute the reaction with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the desired 5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine intermediate.

Chapter 5: The Biological Activity Landscape of Benzofurans

The benzofuran scaffold is a recurring motif in compounds with a broad spectrum of biological activities.[1][4][21] This versatility stems from the ability to readily modify the core structure at various positions, leading to fine-tuning of the molecule's interaction with biological targets.

Anticancer Activity

A significant body of research has focused on the development of benzofuran derivatives as anticancer agents.[2][4][21][33][36][37][38] These compounds have been shown to exert their cytotoxic effects through various mechanisms, including the induction of apoptosis, inhibition of tubulin polymerization, and modulation of key signaling pathways.[36][38]

Table 1: In Vitro Anticancer Activity of Selected Benzofuran Derivatives

| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Halogenated Benzofuran | Compound with Bromine at position 3 | K562 (Leukemia) | 5 | [33] |

| Halogenated Benzofuran | Compound with Bromine at position 3 | HL60 (Leukemia) | 0.1 | [33] |

| Benzofuran-nicotinonitrile hybrid | Hybrid 3b | MCF-7 (Breast) | 7.53 ± 0.43 | [21] |

| Benzofuran-2-carboxamide | Derivative 50g | HCT-116 (Colon) | 0.87 | [36] |

| Benzofuran-2-carboxamide | Derivative 50g | HeLa (Cervical) | 0.73 | [36] |

| Benzofuran-2-carboxamide | Derivative 50g | A549 (Lung) | 0.57 | [36] |

Antimicrobial Activity

Benzofuran derivatives have also demonstrated significant potential as antimicrobial agents, with activity against a range of bacteria and fungi.[1][6][26][29][39] The mechanism of action is often attributed to the disruption of microbial cell membranes or the inhibition of essential enzymes.

Table 2: In Vitro Antimicrobial Activity of Selected Benzofuran Derivatives

| Compound Class | Specific Derivative | Microorganism | MIC (µg/mL) | Reference |

| Penicillium crustosum Metabolite | Compound 1 | Salmonella typhimurium | 12.5 | [29] |

| Penicillium crustosum Metabolite | Compound 1 | Escherichia coli | 25 | [29] |

| Penicillium crustosum Metabolite | Compound 1 | Staphylococcus aureus | 12.5 | [29] |

| Benzofuran-isatin hybrid | Compound 3a | Staphylococcus aureus | >100 | [1] |

| Benzofuran-isatin hybrid | Compound 3p | Aspergillus niger | 62.5 | [1] |

| 6-Hydroxy Benzofuran | Compound 15 | Various bacteria | 0.78-3.12 | [6] |

Conclusion: An Enduring Legacy and a Bright Future

From its humble origins as a component of industrial waste to its current status as a privileged scaffold in drug discovery, the journey of benzofuran is a compelling narrative of scientific curiosity and innovation. The historical development of synthetic methodologies, from the classic rearrangements of the 19th century to the sophisticated transition-metal-catalyzed reactions of today, has provided chemists with an ever-expanding toolkit to access a vast chemical space. The continued discovery of novel, biologically active natural products containing the benzofuran core, coupled with the power of modern drug design, ensures that this remarkable heterocycle will remain at the forefront of medicinal chemistry for the foreseeable future. The insights and protocols detailed in this guide are intended to serve as a foundation upon which future generations of scientists can build, continuing the legacy of discovery and innovation that defines the history of benzofuran.

References

- Perkin, W. H. On the hydride of acenaphthene. Journal of the Chemical Society23, 368-371 (1870).

- Reddy, T. S. et al. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Tetrahedron Letters53, 3319-3321 (2012).

- PubChem. Amiodarone. [Link] (Accessed January 7, 2026).

- Farhat, J., Alzyoud, L. & Al-Omari, B. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers14, 2196 (2022).

- Grokipedia. Psoralen synthase. [Link] (Accessed January 7, 2026).

- ACS Publications. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. [Link] (Accessed January 7, 2026).

- Miao, Y. et al. Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances9, 27944-27965 (2019).

- ResearchGate. Rap‐Stoermer Reaction: TEA Catalyzed One‐Pot Efficient Synthesis of Benzofurans and Optimization of Different Reaction Conditions. [Link] (Accessed January 7, 2026).

- ResearchGate. Minimum inhibitory concentration (MIC) of benzo- furan-isatins 3(a-p). [Link] (Accessed January 7, 2026).

- National Center for Biotechnology Information. Anticancer therapeutic potential of benzofuran scaffolds. [Link] (Accessed January 7, 2026).

- What You Need to Know About Coumarone Resin. [Link] (Accessed January 7, 2026).

- Patsnap. Preparation method of amiodarone hydrochloride intermittent. (Accessed January 7, 2026).

- Wikipedia. Friedländer synthesis. [Link] (Accessed January 7, 2026).

- National Center for Biotechnology Information. Psoralen Derivatives: Recent Advances of Synthetic Strategy and Pharmacological Properties. [Link] (Accessed January 7, 2026).

- National Center for Biotechnology Information. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. [Link] (Accessed January 7, 2026).

- Beaudry Research Group, Oregon State University. Regioselective Synthesis of Benzofuranones and Benzofurans. [Link] (Accessed January 7, 2026).

- MDPI. Synthesis of Benzofuran Derivatives via Rearrangement and Their Inhibitory Activity on Acetylcholinesterase. [Link] (Accessed January 7, 2026).

- MDPI. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. [Link] (Accessed January 7, 2026).

- Dictionary.com. COUMARONE RESIN Definition & Meaning. [Link] (Accessed January 7, 2026).

- ResearchGate. (PDF) Benzofuran: An Emerging Scaffold for Antimicrobial Agents. [Link] (Accessed January 7, 2026).

- New Drug Approvals. AMIODARONE. [Link] (Accessed January 7, 2026).

- National Center for Biotechnology Information. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. [Link] (Accessed January 7, 2026).

- Agency for Toxic Substances and Disease Registry. PRODUCTION, IMPORT, USE, AND DISPOSAL. [Link] (Accessed January 7, 2026).

- Wikipedia. Amiodarone. [Link] (Accessed January 7, 2026).

- SciSpace. The discovery of vemurafenib for the treatment of BRAF-mutated metastatic melanoma. [Link] (Accessed January 7, 2026).

- ResearchGate. Evolutive process of vemurafenib discovery from a fragment starting point. [Link] (Accessed January 7, 2026).

- National Center for Biotechnology Information. Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts. [Link] (Accessed January 7, 2026).

- ResearchGate. Scheme 2: Synthesis of precursors required for [ 11 C]vemurafenib. [Link] (Accessed January 7, 2026).

- National Center for Biotechnology Information. Design and Development of Fluorescent Vemurafenib Analogs for In Vivo Imaging. [Link] (Accessed January 7, 2026).

- Journal of Chemical and Pharmaceutical Research. Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. [Link] (Accessed January 7, 2026).

- National Center for Biotechnology Information. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. [Link] (Accessed January 7, 2026).

- ACS Publications. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. [Link] (Accessed January 7, 2026).

- ResearchGate. Scheme 2. Plausible mechanism for the preparation of benzofuran. [Link] (Accessed January 7, 2026).

- RSC Publishing. Anticancer therapeutic potential of benzofuran scaffolds. [Link] (Accessed January 7, 2026).

- National Center for Biotechnology Information. Design and Development of Fluorescent Vemurafenib Analogs for In Vivo Imaging. [Link] (Accessed January 7, 2026).

- Organic Chemistry Portal. Friedlaender Synthesis. [Link] (Accessed January 7, 2026).

- National Center for Biotechnology Information. Natural source, bioactivity and synthesis of benzofuran derivatives. [Link] (Accessed January 7, 2026).

- Hamiico. Coumarone. [Link] (Accessed January 7, 2026).

- Organic Chemistry Portal. Benzofuran synthesis. [Link] (Accessed January 7, 2026).

- Merriam-Webster. COUMARONE-INDENE RESIN Definition & Meaning. [Link] (Accessed January 7, 2026).

- Nitto Chemical. Coumaron Indene Resin. [Link] (Accessed January 7, 2026).

- International Journal of Pharmaceutical Sciences and Research. Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity – A Research Article. [Link] (Accessed January 7, 2026).

- MDPI. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. [Link] (Accessed January 7, 2026).

- ScienceOpen. Natural source, bioactivity and synthesis of benzofuran derivatives. [Link] (Accessed January 7, 2026).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. What You Need to Know About Coumarone Resin- Taizhou Huangyan Donghai Chemical Co.,Ltd. [yg-1.com]

- 9. dictionary.com [dictionary.com]

- 10. en.hamiico.com [en.hamiico.com]

- 11. mkmark.com [mkmark.com]

- 12. [PDF] Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity | Semantic Scholar [semanticscholar.org]

- 13. Benzofuran-morpholinomethyl-pyrazoline hybrids as a new class of vasorelaxant agents: synthesis and quantitative structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Amiodarone synthesis - chemicalbook [chemicalbook.com]

- 15. Psoralen - Wikipedia [en.wikipedia.org]

- 16. Synthetic method of amiodarone hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 17. grokipedia.com [grokipedia.com]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]

- 23. researchgate.net [researchgate.net]

- 24. derpharmachemica.com [derpharmachemica.com]

- 25. Psoralen Derivatives: Recent Advances of Synthetic Strategy and Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 29. mdpi.com [mdpi.com]

- 30. researchgate.net [researchgate.net]

- 31. newdrugapprovals.org [newdrugapprovals.org]

- 32. researchgate.net [researchgate.net]

- 33. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 34. researchgate.net [researchgate.net]

- 35. Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 36. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 37. pubs.rsc.org [pubs.rsc.org]

- 38. pdf.benchchem.com [pdf.benchchem.com]

- 39. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

The Ubiquitous Benzofuran: A Technical Guide to Its Natural Sources, Biosynthesis, and Therapeutic Potential

Abstract

Benzofuran derivatives represent a cornerstone in the architecture of naturally occurring bioactive compounds. Their widespread distribution across terrestrial and marine ecosystems, coupled with a remarkable diversity of pharmacological activities, establishes them as a privileged scaffold in drug discovery and development. This technical guide provides an in-depth exploration of the natural sources of benzofuran derivatives, delving into the intricate biosynthetic pathways that give rise to their structural complexity. We will further examine the methodologies for their extraction and isolation, and critically evaluate their therapeutic potential, with a focus on their anticancer, antimicrobial, and enzyme-inhibitory properties. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this vital class of natural products.

Introduction: The Significance of the Benzofuran Scaffold

The benzofuran nucleus, a bicyclic heterocyclic system comprising a fused benzene and furan ring, is a recurring motif in a vast array of natural products.[1][2] This seemingly simple scaffold is the foundation for a multitude of derivatives with complex stereochemistry and diverse functionalization, leading to a broad spectrum of biological activities.[3] From the photochemotherapeutic properties of psoralens to the potent anticancer activities of ailanthoidol, nature has harnessed the benzofuran core to create molecules with profound physiological effects.[2][4] The inherent structural rigidity and the potential for substitution at various positions of the benzofuran ring system make it an attractive framework for the design of novel therapeutic agents.[5] This guide will navigate the journey of these fascinating molecules from their natural origins to their potential applications in medicine.

A Global Inventory of Natural Benzofuran Derivatives

Benzofuran derivatives are ubiquitously distributed in nature, with a significant presence in the plant kingdom, as well as in microorganisms and marine life.[2]

Plant-Derived Benzofuran Derivatives: A Rich Pharmacopoeia

Higher plants are a prolific source of benzofuran derivatives, with prominent examples found in families such as Asteraceae, Fabaceae, Moraceae, Rutaceae, Liliaceae, and Cyperaceae.[1]

-

Furocoumarins: Perhaps the most well-known class of plant-derived benzofurans, furocoumarins like psoralen and its derivatives (e.g., bergapten, xanthotoxin) are abundant in plants such as Psoralea corylifolia, celery, parsley, and citrus fruits.[6] These compounds are renowned for their photosensitizing properties and are utilized in PUVA (psoralen + UVA) therapy for skin conditions like psoriasis and vitiligo.[6]

-

Moracins: Isolated from various Morus species (mulberry), moracins (e.g., moracin C, moracin M) are 2-arylbenzofurans that exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant effects.[7][8]

-

Ailanthoidol: This complex benzofuran derivative, isolated from the bark of Zanthoxylum ailanthoides, has demonstrated significant cytotoxic activity against various cancer cell lines.[4]

-

Other Notable Examples: Cicerfuran , from the roots of chickpea (Cicer arietinum), possesses antifungal properties. Dihydrobenzofuran derivatives isolated from Polygonum barbatum have shown promising anticancer activity.

Fungal Metabolites: A Microbial Treasure Trove

Fungi, including those from terrestrial and marine environments, are a significant source of structurally unique benzofuran derivatives. These compounds often exhibit potent antimicrobial and cytotoxic activities.

-

Penicillium Species: The marine-derived fungus Penicillium crustosum has yielded novel benzofuran derivatives with anti-inflammatory and antimicrobial properties.[8]

-

Aspergillus Species: Marine-derived Aspergillus species are known to produce a variety of bioactive secondary metabolites, including benzofuran derivatives with cytotoxic effects against human cancer cell lines.[9]

-

Angular Tricyclic Benzofurans: A number of fungi produce angular tricyclic benzofurans, which are characterized by two heterocyclic rings fused to a central benzene ring. These compounds exhibit a range of biological activities.[3]

Marine Invertebrates: An Untapped Reservoir